9-Methyl-1,9-dihydropyrene
Description
Overview of Dihydropyrene (B12800588) Systems as Bridged Annulenes
Dihydropyrenes are a class of bridged annulenes, which are cyclic, conjugated hydrocarbon systems containing a bridge that constrains the molecule into a specific conformation. Specifically, dihydropyrenes are derivatives of a nih.govannulene, a 14-pi electron system that adheres to Hückel's rule for aromaticity (4n+2 π electrons, where n=3). The bridged structure of dihydropyrenes enforces planarity on the nih.govannulene perimeter, which is crucial for their aromatic character. hud.ac.ukresearchgate.net
The parent compound, trans-10b,10c-dimethyl-10b,10c-dihydropyrene, is a well-studied example that serves as a probe for aromatic ring currents. researchgate.net The internal methyl groups are located within the shielding region of the aromatic pi-electron cloud, resulting in a characteristic upfield shift in their proton NMR spectra. hud.ac.ukresearchgate.netacs.org This property makes dihydropyrenes excellent tools for quantifying aromaticity. hud.ac.ukresearchgate.net
Significance of 9-Methyl-1,9-dihydropyrene within the Dihydropyrene Class
Within the broader class of dihydropyrenes, this compound holds particular interest due to its substituted nature on the periphery of the annulene ring system. The introduction of a methyl group at the 9-position influences the electronic properties and reactivity of the molecule. The study of 9-substituted derivatives provides valuable insights into how peripheral modifications affect the aromaticity and photochromic behavior of the core dihydropyrene structure. researchgate.net
Research into 9-substituted dihydropyrenes, including the 9-methyl derivative, contributes to a deeper understanding of structure-property relationships within this class of compounds. researchgate.netcdnsciencepub.com This knowledge is crucial for the rational design of novel photochromic materials and molecular switches with tailored properties. tandfonline.com
Historical Context of Dihydropyrene Synthesis and Photochromism Research
The synthesis of dihydropyrenes has a rich history, with various methods developed to construct this unique bridged annulene system. Early methods often involved multi-step sequences, starting from precursors like [2.2]metacyclophane-1,9-diene, which can undergo valence isomerization to form the dihydropyrene core. acs.orgrsc.org The synthesis of substituted pyrenes, which can be precursors to dihydropyrenes, has also been extensively explored, including methods involving the transannular ring closure of [2.2]metacyclophanes. rsc.org
A significant breakthrough in the synthesis of 9-substituted 1,9-dihydropyrenes involved the utilization of the pyrene (B120774) dianion. researchgate.net It was discovered that the initial electrophilic attack on the pyrene dianion occurs at the 4(9)-position, leading to mono-anions that can be converted into 9-substituted 1,9-dihydropyrene (B15477217) derivatives. researchgate.net Specifically, the formation of this compound was reported through the consecutive addition of methyl iodide (MeI) and a proton source (NH₄⁺) to the pyrene dianion (P²⁻) in a mixture of diethyl ether and ammonia. rsc.org
The photochromism of dihydropyrenes, their ability to reversibly change color upon exposure to light, was first described in the mid-1960s. publish.csiro.au Dihydropyrenes are typically colored, thermally stable compounds that can isomerize to a colorless cyclophanediene form upon irradiation with visible light. nankai.edu.cnresearchgate.net This process can be reversed either photochemically with UV light or thermally. nankai.edu.cn This "negative" photochromism, where the colored form is the stable isomer, is a key feature of the dihydropyrene system. nankai.edu.cn Research into the photochromic properties of various dihydropyrene derivatives, including those with peripheral substituents, continues to be an active area of investigation. nankai.edu.cnresearchgate.netnih.gov
Research Findings on Dihydropyrene Systems
The following tables summarize key research findings related to the synthesis and properties of dihydropyrene systems, providing context for the study of this compound.
Table 1: Synthetic Approaches to Dihydropyrene Derivatives
| Synthetic Method | Precursor(s) | Target Compound Type | Reference(s) |
| Valence Isomerization | [2.2]Metacyclophane-1,9-dienes | trans-15,16-Dihydropyrenes | acs.orgrsc.org |
| Pyrene Dianion Alkylation | Pyrene, Reducing Agent, Electrophile (e.g., MeI) | 9-Substituted-1,9-dihydropyrenes | researchgate.netrsc.org |
| Transannular Ring Closure | [2.2]Metacyclophanes | Dihydropyrenes and Tetrahydropyrenes | rsc.org |
| Hofmann Elimination | Bis(methylthiomethyl)[2.2]metacyclophane | anti-[2.2]Metacyclophane-1,9-diene (precursor to dihydropyrene) | researchgate.net |
Table 2: Spectroscopic and Photochromic Properties of Dihydropyrenes
| Property | Observation | Significance | Reference(s) |
| ¹H NMR Spectroscopy | Upfield shift of internal methyl protons (δ ≈ -4 ppm) | Confirms the presence of a strong diamagnetic ring current, indicative of aromaticity. | hud.ac.ukresearchgate.netacs.org |
| Photochromism | Reversible isomerization between a colored dihydropyrene and a colorless cyclophanediene. | Potential for use in molecular switches and optical data storage. | publish.csiro.aunankai.edu.cnresearchgate.netnih.gov |
| Electrochemical Switching | Reversible switching between dihydropyrene and cyclophanediene forms can be triggered electrochemically. | Offers an alternative method to light for controlling the state of the molecular switch. | lancs.ac.uk |
Structure
3D Structure
Properties
CAS No. |
85056-96-8 |
|---|---|
Molecular Formula |
C17H14 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
9-methyl-1,9-dihydropyrene |
InChI |
InChI=1S/C17H14/c1-11-10-14-6-2-4-12-8-9-13-5-3-7-15(11)17(13)16(12)14/h2-5,7-11H,6H2,1H3 |
InChI Key |
NTFKIVVZVLNLEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=C2CC=CC3=C2C4=C(C=CC=C14)C=C3 |
Origin of Product |
United States |
Synthetic Methodologies for Dihydropyrenes and Derivatives
General Synthetic Routes to the 1,9-Dihydropyrene (B15477217) Core Structure
The foundational step in synthesizing many dihydropyrene (B12800588) derivatives is the construction of the core bicyclic structure. This is typically achieved through multi-step sequences that build the necessary [2.2]metacyclophane framework, which is either a direct precursor or an intermediate that can be converted to the target dihydropyrene.
A classical and highly effective route to the dihydropyrene skeleton involves the synthesis and subsequent desulfurization of dithiametacyclophanes. rsc.org This method provides a robust pathway to the carbon framework of the target molecule.
The general sequence begins with the coupling of two meta-substituted benzene (B151609) units, such as m-di(bromomethyl)benzene, with a sulfur-containing linking agent to form a dithia[3.3]metacyclophane macrocycle. rsc.org This macrocyclization is often performed under high-dilution conditions to favor the intramolecular cyclization over polymerization.
Once the dithiamacrocycle is formed, the sulfur atoms are removed to forge the final carbon-carbon double bonds of the dihydropyrene system. Several methods exist for this key transformation:
Stevens Rearrangement and Hofmann Elimination : A common method involves converting the sulfide (B99878) linkages into sulfonium (B1226848) salts, which then undergo a Stevens rearrangement. The resulting product is subsequently subjected to a Hofmann elimination to generate the double bonds, yielding the dihydropyrene. This approach was successfully used to synthesize cis-15,16-dimethyldihydropyrene from syn-2,11-dithia nankai.edu.cnnankai.edu.cnmetacyclophane. researchgate.net
Oxidation and Pyrolysis : An alternative desulfurization method involves the oxidation of the dithiamacrocycle to a disulfone, followed by thermal pyrolysis to extrude sulfur dioxide (SO₂) and form the desired diene structure. rsc.org
These macrocyclization strategies are advantageous for their reliability but can involve multiple steps and vigorous reaction conditions. rsc.org
A fundamentally important route to dihydropyrenes is the valence isomerization of [2.2]metacyclophane-1,9-dienes. rsc.org Dihydropyrenes and their corresponding metacyclophanediene isomers exist in a dynamic equilibrium that can be controlled by thermal or photochemical stimuli. rsc.orgresearchgate.net
The [2.2]metacyclophane-1,9-diene precursor can be synthesized via the desulfurization routes described previously (2.1.1). The final ring-closing step is a 6π electrocyclic reaction that forms the central bond of the dihydropyrene system. researchgate.net
Photochemical Isomerization : Irradiation with light can drive the electrocyclic ring closure of a metacyclophanediene to form the dihydropyrene. For instance, irradiation of anti-[2.2]metacyclophane-1,9-diene converts it efficiently to trans-15,16-dihydropyrene. researchgate.net This process is consistent with the Woodward-Hoffmann rules for allowed photochemical reactions. researchgate.net
Thermal Isomerization : In some cases, the metacyclophanediene can be thermally converted to the more stable dihydropyrene isomer. rsc.org However, the thermal ring-closing from an anti-configured cyclophanediene is a formally "forbidden" reaction according to orbital symmetry rules, often resulting in high activation barriers. researchgate.netcapes.gov.br Despite this, the reaction does proceed, a topic of significant theoretical and fundamental interest. capes.gov.br
The choice between photochemical and thermal methods depends on the specific substituents on the cyclophanediene precursor, which can dramatically influence the position of the equilibrium and the kinetics of the isomerization. researchgate.net
| Method | Precursor | Key Transformation | Product | Reference(s) |
| Thiacyclophane Route | Dithia[3.3]metacyclophane | Stevens Rearrangement & Hofmann Elimination | Dihydropyrene | researchgate.net |
| Valence Isomerization | [2.2]Metacyclophane-1,9-diene | Photochemical or Thermal 6π Electrocyclization | Dihydropyrene | rsc.orgresearchgate.netresearchgate.net |
An interactive table summarizing general synthetic routes to the dihydropyrene core.
Targeted Synthesis of 9-Methyl-1,9-dihydropyrene
While general routes establish the core structure, the synthesis of a specific isomer like this compound requires precise control over the introduction of the methyl group.
The introduction of a methyl group onto the aromatic periphery of the dihydropyrene can be accomplished either by carrying the substituent through the entire synthetic sequence from a methylated starting material or by functionalizing a pre-formed dihydropyrene core. The attempted synthesis of trans-15-methyl-15,16-dihydropyrene highlights the challenges associated with introducing methyl groups, even on the internal bridge. acs.org For peripheral substitution, direct methylation of the dihydropyrene ring is challenging due to the potential for multiple side reactions. Therefore, multi-step functionalization sequences are generally preferred.
Achieving regioselectivity—the placement of a substituent at a specific position—is critical. Research has demonstrated that certain positions on the dihydropyrene ring can be selectively functionalized. For example, bromination with N-bromosuccinimide (NBS) can lead to substitution at the 2,7- or 4,9-positions, depending on the reaction conditions. dicp.ac.cn These brominated intermediates can then serve as handles for introducing other groups via cross-coupling reactions.
Similarly, electrophilic substitution reactions like formylation have been shown to provide access to 2,7- and 4,9-disubstituted dihydropyrenes. dicp.ac.cn To synthesize the 9-methyl derivative, a strategy could involve the synthesis of a 1,3,6,8-tetrasubstituted dihydropyrene precursor, followed by selective manipulation of one of the functional groups into a methyl group. For instance, a precursor like 1,3,6,8-tetrabromo-3a1,5-dihydropyrene could potentially undergo selective reactions, although this remains a significant synthetic challenge.
Synthesis of [e]-Annelated Dihydropyrene Derivatives
An important class of derivatives involves the fusion of additional aromatic rings to the dihydropyrene core, known as [e]-annelation. These modifications significantly alter the electronic and photochemical properties of the molecule.
A powerful method for creating [e]-annelated dihydropyrenes involves the generation of a dihydropyrene "aryne" as a reactive intermediate. nankai.edu.cn This highly reactive species can then undergo cycloaddition reactions with dienes to build the fused ring system. Syntheses for a variety of annelated systems have been reported, including benzo, naphtho, and furano derivatives. capes.gov.brresearchgate.netacs.org
The synthesis of a triphenyleno[e]dihydropyrene derivative illustrates this approach. The sequence involves the reaction of a furan-dihydropyrene adduct with 9-bromophenanthrene (B47481) in the presence of a strong base to generate a phenanthryne intermediate. This is followed by a deoxygenation step using an iron carbonyl complex to yield the final annelated product. nankai.edu.cn
| Annelated Ring | Key Intermediate/Reaction | Resulting Derivative | Reference(s) |
| Benzene | Reaction with furan, then aryne, followed by deoxygenation | Benzo[e]dihydropyrene | nankai.edu.cncapes.gov.br |
| Naphthalene | Reaction with naphthalyne intermediate | Naphtho[e]dihydropyrene | nankai.edu.cncapes.gov.bracs.org |
| Furan | Diels-Alder reaction with a dihydropyrene aryne | Furano[e]dihydropyrene | nankai.edu.cncapes.gov.br |
| Triphenylene | Reaction with phenanthryne intermediate and deoxygenation | Triphenyleno[e]dihydropyrene | nankai.edu.cn |
An interactive table summarizing the synthesis of various [e]-annelated dihydropyrene derivatives.
Synthesis of Functionalized Dihydropyrenes for Specific Research Goals
The functionalization of the dihydropyrene core is crucial for tailoring its properties for specific applications, from molecular electronics to supramolecular chemistry. Synthetic strategies have been developed to introduce a wide variety of substituents at different positions on the dihydropyrene framework. researchgate.netresearchgate.net
1 Donor-Acceptor Substituted Dihydropyrenes
Introducing electron-donating (donor) and electron-withdrawing (acceptor) groups into the dihydropyrene scaffold creates a "push-pull" system. dicp.ac.cnnih.gov This substitution pattern dramatically alters the electronic structure, leading to a partial quinoid character and shifting the molecule's absorption spectrum from the visible to the near-infrared (NIR) region. dicp.ac.cnacs.org This shift is highly desirable for applications requiring NIR light operation, such as in biological tissues where light penetration is greater and damage is reduced. nih.gov
A general synthetic strategy allows for the creation of 2,7- and 4,9-disubstituted dihydropyrenes. dicp.ac.cn The synthesis often starts from a di-tert-butyl-dihydropyrene precursor. acs.org Functionalization can proceed through steps like monobromination followed by formylation, providing chemical handles to introduce different groups. dicp.ac.cn Palladium-catalyzed cross-coupling reactions are used to attach donor substituents to a bromo-functionalized dihydropyrene, while Knoevenagel condensation of an aldehyde-functionalized dihydropyrene with active methylene (B1212753) compounds introduces the acceptor groups. dicp.ac.cn
The table below summarizes some of the donor-acceptor dihydropyrenes synthesized and their properties.
| Substitution Pattern | Donor Group | Acceptor Group | Key Property | Reference |
|---|---|---|---|---|
| 4,9-disubstituted | Dimethylamino | Nitro | Allows quantitative photoisomerization with NIR light. | dicp.ac.cn |
| 2,7-disubstituted | N-methylpyrrole | Malononitrile | Investigated for NIR photoswitching capabilities. | dicp.ac.cn |
| 2,7-disubstituted | Pyrrolidine (B122466) | Indolenium moiety | Part of a series to study the effect of donor/acceptor strength. | dicp.ac.cn |
| 4,9-disubstituted | N-methylpyrrole | Tricyanofuran moiety | Shifts absorption deep into the NIR, beyond 900 nm. | dicp.ac.cnnih.gov |
The strength and position of these donor and acceptor groups, along with the polarity of the solvent, significantly influence the switching behavior and the thermal stability of the metastable cyclophanediene isomer. dicp.ac.cnnih.gov
2 Dihydropyrenes with Heteroatoms (e.g., Nitrogen-containing, Thiophenes)
Incorporating heteroatoms such as nitrogen and sulfur into the dihydropyrene framework is another powerful strategy to modify its properties. researchgate.netwikipedia.org Heterocyclic compounds, which contain atoms of at least two different elements in their rings, often exhibit unique chemical and physical characteristics. wikipedia.orguomus.edu.iq
Nitrogen-containing Dihydropyrenes (Aza-dihydropyrenes): The synthesis of dihydropyrenes containing nitrogen atoms has been explored to create novel photochromic compounds. researchgate.nettandfonline.com For example, N,N'-di(toluenesulfonyl)-2,11-diaza researchgate.net10pyridinophane-1,9-diene has been synthesized, although it did not spontaneously isomerize to the corresponding 15,16-dihydro-15,16-diazapyrene. researchgate.net The introduction of nitrogen can alter the aromaticity and the energy levels of the molecule, which in turn affects its photochromic and thermal behavior. tandfonline.com In some cases, the incorporation of a nitrogen atom was found to restrain the thermal isomerization from the dihydropyrene form. tandfonline.com
Thiophene-fused Dihydropyrenes: Fusing thiophene (B33073) rings to the dihydropyrene core creates new π-electron systems with distinct properties. dntb.gov.uaacs.org Thiophene, a five-membered sulfur-containing heterocycle, is less aromatic than benzene, and its fusion can significantly influence the reactivity and electronic structure of the resulting molecule. uomus.edu.iqacs.org The synthesis of thiophene-fused bisdehydro oup.comannulenes, which are related structural motifs, has been shown to produce highly twisted π-conjugated macrocycles that can undergo transannular cycloadditions. acs.org The synthesis of thiophene-fused porphyrin dimers, another class of extended π-systems, results in chromophores with red-shifted absorptions extending into the NIR region, indicating strong electronic communication through the thiophene bridge. rsc.org These findings suggest that thiophene-fused dihydropyrenes are promising candidates for novel materials with tailored electronic and optical properties.
The table below highlights key synthetic achievements in heteroatom-containing dihydropyrene-related systems.
| Heteroatom Type | Compound Class/Example | Synthetic Approach | Observed Property/Significance | Reference |
|---|---|---|---|---|
| Nitrogen | Aza-dihydropyrenes | Hofmann-like elimination on aza-[2.2]metacyclophane precursors. | Designed as photochromic compounds with restrained thermal isomerization. | researchgate.nettandfonline.com |
| Nitrogen | 2.2pyridinophane-1,9-diene | Multi-step synthesis from pyridyl precursors. | Does not spontaneously tautomerize to the diazapyrene form. | researchgate.net |
| Sulfur | Thiophene-fused bisdehydro oup.comannulene | Multi-step synthesis to create the macrocyclic structure. | Undergoes transannular alkyne cycloaddition upon heating or irradiation. | acs.org |
| Boron/Nitrogen | Aryl-fused bis-BN dihydropyrenes | Synthetic protocols developed for boron-containing polycyclic aromatics. | Investigation of the impact of BN substitution on electronic structure. | acs.org |
3 Derivatization for Supramolecular Systems
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Dihydropyrenes are attractive building blocks for such systems due to their unique photo-responsive behavior. Derivatization is key to integrating these photoswitches into larger assemblies.
Synthetic protocols have been developed to install specific functional groups that can act as anchors or recognition sites. researchgate.net For example, the synthesis of 2,7-alkyne-functionalized dihydropyrenes has been achieved through the regioselective nucleophilic alkylation of a 5-substituted dimethyl isophthalate. researchgate.netresearchgate.net These alkyne groups can then be used for further modification, such as attaching the dihydropyrene to surfaces or other molecules via "click" chemistry.
A significant advance in this area is the encapsulation of dihydropyrene within a self-assembled coordination cage. acs.orgnih.gov In one study, a water-soluble Pd(II)6L4 cage was used to host the dihydropyrene molecule. acs.org This confinement within the cage's cavity protected the reactive intermediate formed during photoisomerization from bimolecular decomposition pathways. nih.gov As a result, the fatigue resistance of the photoswitch was dramatically improved, allowing for many more switching cycles before degradation. nih.gov This work demonstrates how derivatization (or in this case, the lack thereof, using the parent DHP) combined with supramolecular encapsulation can enhance the functionality and robustness of these molecular machines. acs.orgnih.gov
Structural Characterization and Elucidation Techniques for Dihydropyrenes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering a detailed view of the chemical environment of individual nuclei.
The ¹H NMR spectrum of a dihydropyrene (B12800588) derivative provides a wealth of information based on the chemical shifts, multiplicities, and coupling constants of the proton signals. A particularly distinctive feature in the ¹H NMR spectra of many dihydropyrenes is the presence of signals corresponding to internal protons, which are located in the shielding region of the π-system.
For instance, in the dianion of a 14 π-electron bridged annulene, which shares structural similarities with dihydropyrenes, the innermost methylene (B1212753) protons exhibit a remarkably upfield chemical shift, appearing at +22.2 ppm. The adjacent methylene protons are found at +12.6 ppm, and the methyl protons at +5.6 ppm msu.edu. This pronounced shielding is a direct consequence of the aromatic ring current.
The chemical shifts of methyl protons can be highly sensitive to their environment. For example, in 2,4,6-trimethylphenyl substituents, the ortho-methyl protons appear at 2.12 ppm, while the para-methyl proton is observed at 2.35 ppm researchgate.net. The introduction of different substituents can cause significant shifts; for example, acetylation and benzoylation of borneol derivatives lead to noticeable upfield or downfield shifts of methyl proton signals mdpi.com. The presence of a methyl group can also lead to diastereotopic protons in cyclic systems, resulting in distinct chemical shifts for methylene protons that would otherwise be equivalent masterorganicchemistry.com.
Interactive Data Table: Representative ¹H NMR Chemical Shifts (ppm) for Protons in Dihydropyrene-like Systems Note: Data is illustrative and may vary based on specific substitution and solvent conditions.
| Proton Type | Representative Chemical Shift (ppm) | Key Observations |
| Internal Methylene Protons | +22.2 | Highly shielded due to aromatic ring current msu.edu |
| Adjacent Methylene Protons | +12.6 | Shielded, but to a lesser extent than internal protons msu.edu |
| Internal Methyl Protons | +5.6 | Significantly shielded msu.edu |
| Aromatic Protons | 7.0 - 8.5 | Typically deshielded and appear in the aromatic region |
| External Methylene Protons | 2.5 - 3.5 | In the typical aliphatic region, but can be influenced by proximity to the π-system |
¹³C NMR Spectroscopy for Carbon Skeleton Elucidation
¹³C NMR spectroscopy complements ¹H NMR by providing direct information about the carbon framework of the molecule. Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for the determination of the total number of non-equivalent carbons.
The chemical shifts in ¹³C NMR are indicative of the hybridization and chemical environment of the carbon atoms. For instance, sp²-hybridized carbons of the aromatic rings in dihydropyrenes typically resonate in the downfield region of the spectrum, generally between 110 and 150 ppm. In contrast, sp³-hybridized carbons, such as those of the internal methyl and methylene groups, appear at significantly more upfield chemical shifts.
In the case of the pyrene (B120774) dianion, the C-1 methylene peak is observed at a chemical shift of δ 35.2 ppm rsc.org. The chemical shifts of the sp² carbons can be used to estimate the charge distribution within the π-system rsc.org. The substitution pattern on a phenyl ring attached to a dihydropyridine core has a marked effect on the chemical shifts of the carbonyl and C-2/C-6 carbons in the solid state researchgate.net.
Interactive Data Table: Typical ¹³C NMR Chemical Shift Ranges for Carbons in Dihydropyrene Systems
| Carbon Type | Typical Chemical Shift Range (ppm) | Notes |
| Aromatic sp² Carbons | 110 - 150 | Sensitive to substituent effects and charge distribution |
| Internal sp³ Methylene Carbons | 30 - 45 | Shielded due to their position within the π-system rsc.org |
| Internal sp³ Methyl Carbons | 15 - 30 | Also shielded by the ring current |
| Carbonyl Carbons (if present) | 160 - 180 | Deshielded due to the electronegativity of the oxygen atom researchgate.net |
Two-Dimensional NMR Techniques (COSY, NOESY) for Connectivity and Spatial Relationships
Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex spectra of dihydropyrenes. Correlation Spectroscopy (COSY) experiments reveal through-bond scalar couplings between protons, typically over two to three bonds. This allows for the tracing of proton-proton connectivity networks within the molecule, confirming the arrangement of adjacent protons.
Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about through-space interactions between protons that are in close proximity, regardless of whether they are directly bonded. This is particularly valuable for determining the stereochemistry and conformation of the molecule. For instance, NOESY correlations can confirm the spatial relationship between the internal methyl group and nearby protons on the dihydropyrene core. The solution-state structure of a dihydropyrene encapsulated within a coordination cage was confirmed using NOESY correlations, which were later corroborated by X-ray crystallography nih.gov.
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography provides the most definitive and precise structural information for molecules that can be obtained as single crystals. This technique allows for the direct visualization of the molecule's three-dimensional structure in the solid state, providing accurate measurements of bond lengths, bond angles, and torsional angles.
The crystal structure of a dihydropyrene derivative encapsulated in a coordination cage has been determined, revealing the orientation and conformation of the guest molecule within the host nih.gov. X-ray diffraction has also been used to study various 9,9-disubstituted fluorene derivatives, which share some structural motifs with dihydropyrenes mdpi.com.
In some cases, dihydropyrene derivatives can undergo chemical reactions in the solid state while maintaining the integrity of the crystal lattice, a phenomenon known as a single-crystal-to-single-crystal (SCSC) transformation. These transformations can be induced by stimuli such as heat or light and allow for the direct crystallographic observation of both the reactant and product structures within the same crystal. This provides invaluable mechanistic insights into solid-state reactions. While the search results mention SCSC transformations for other systems, their specific application to 9-Methyl-1,9-dihydropyrene was not detailed acs.orgnih.govrsc.orgelsevierpure.comresearchgate.net.
The precise bond lengths and angles obtained from X-ray crystallography serve as a benchmark for understanding the bonding and strain within the dihydropyrene framework. For example, the lengths of the carbon-carbon bonds within the aromatic rings can provide insights into the degree of electron delocalization. Any deviations from standard bond lengths can indicate the presence of ring strain or unusual electronic effects. The comparison of experimentally determined geometric parameters from X-ray diffraction with those from theoretical calculations can reveal the influence of intermolecular interactions in the solid state researchgate.net.
Interactive Data Table: Illustrative Bond Lengths (Å) and Angles (°) in a Dihydropyrene-like Framework Note: These are generalized values and will vary for specific derivatives.
| Parameter | Typical Value | Significance |
| C=C (aromatic) Bond Length | 1.38 - 1.42 Å | Indicates the degree of aromaticity. |
| C-C (aliphatic) Bond Length | 1.50 - 1.54 Å | Reflects single bond character. |
| C-C-C (in aromatic ring) Angle | ~120° | Consistent with sp² hybridization. |
| C-C-C (at sp³ center) Angle | ~109.5° | Can be distorted due to ring strain. |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry serves as a fundamental tool for determining the molecular weight and probing the structural integrity of this compound. The technique bombards the molecule with a stream of electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The analysis of these charged particles provides a distinct fragmentation pattern that acts as a molecular fingerprint.
For this compound (C₁₇H₁₄), the molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. A prominent fragmentation pathway for methyl-substituted polycyclic aromatic hydrocarbons involves the loss of the methyl group (a mass of 15 amu), resulting in a significant [M-15]⁺ peak. Further fragmentation can occur through the loss of hydrogen atoms, leading to peaks at [M-1]⁺, [M-2]⁺, and so on. The cleavage of the dihydro-aromatic rings can also produce a series of smaller fragment ions, providing further structural information.
A typical fragmentation pattern would likely show a base peak corresponding to a stable aromatic fragment, possibly the pyrene cation radical after loss of the methyl group and subsequent rearrangements. The relative intensities of the molecular ion and fragment peaks provide insights into the stability of the parent molecule and its constituent parts.
Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula | Significance |
| 218 | Molecular Ion [M]⁺ | [C₁₇H₁₄]⁺ | Confirms the molecular weight of the compound. |
| 217 | [M-H]⁺ | [C₁₇H₁₃]⁺ | Loss of a hydrogen radical. |
| 203 | [M-CH₃]⁺ | [C₁₆H₁₁]⁺ | Loss of the methyl group, a characteristic fragmentation for methylated PAHs. |
| 202 | [M-CH₄]⁺ or [C₁₆H₁₀]⁺ | [C₁₆H₁₀]⁺ | Loss of methane or a stable pyrene-like fragment. |
| 101.5 | Doubly charged ion [M-CH₃]²⁺ | [C₁₆H₁₁]²⁺ | Can be observed for stable aromatic systems. |
Vibrational Spectroscopy (FTIR) for Functional Group Identification
Fourier-transform infrared (FTIR) spectroscopy probes the vibrational modes of a molecule, providing valuable information about the presence of specific functional groups. The absorption of infrared radiation at characteristic frequencies corresponds to the stretching and bending of chemical bonds.
The FTIR spectrum of this compound is expected to exhibit several key absorption bands. The aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. The presence of the methyl group will give rise to characteristic symmetric and asymmetric C-H stretching vibrations around 2960-2850 cm⁻¹ and bending vibrations in the 1465-1375 cm⁻¹ range.
The C=C stretching vibrations of the aromatic pyrene core will produce a series of sharp absorption bands in the 1650-1450 cm⁻¹ region. The out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern of the aromatic ring, will be observed in the 900-675 cm⁻¹ range and can help confirm the structure of the dihydropyrene framework.
Interactive Data Table: Characteristic FTIR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatic |
| 2960 - 2850 | C-H Stretch | Methyl (CH₃) |
| 1650 - 1450 | C=C Stretch | Aromatic Ring |
| 1465 - 1375 | C-H Bend | Methyl (CH₃) |
| 900 - 675 | C-H Bend (Out-of-plane) | Aromatic |
UV-Visible Spectroscopy for Electronic Transitions and Photochromic State Monitoring
UV-Visible spectroscopy is a powerful technique for investigating the electronic structure and, crucially, the photochromic properties of dihydropyrenes. These molecules exhibit a reversible transformation between a colored, closed-ring dihydropyrene (DHP) form and a colorless, open-ring cyclophanediene (CPD) form, a process that can be triggered by light.
The closed-ring this compound is the thermodynamically more stable and colored isomer. Its UV-Vis spectrum is characterized by a series of absorption bands extending into the visible region, which is responsible for its color. These absorptions are due to π-π* electronic transitions within the extended conjugated π-system of the pyrene-like core. Theoretical studies suggest that the absorption spectrum of dihydropyrenes typically displays four main absorption bands of increasing intensity at longer wavelengths.
Upon irradiation with visible light, the DHP form undergoes a photochemical ring-opening to the colorless cyclophanediene (CPD) isomer. This structural change disrupts the extended conjugation, causing a significant blue shift in the absorption spectrum. The CPD form, therefore, primarily absorbs in the ultraviolet region, typically below 300 nm. This photoisomerization can be reversed by irradiating the CPD form with UV light, regenerating the colored DHP form. This reversible color change is a hallmark of the negative photochromism exhibited by dihydropyrenes.
The monitoring of these distinct spectral changes allows for the real-time observation of the photochromic switching process. Isosbestic points, where the molar absorptivity of the two isomers is equal, are often observed during the transformation, indicating a clean conversion between the two states.
Interactive Data Table: Expected UV-Visible Absorption for this compound Photochromic States
Computational Chemistry and Theoretical Investigations of 9 Methyl 1,9 Dihydropyrene Systems
Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.net For dihydropyrene (B12800588) systems, DFT methods, particularly those incorporating hybrid functionals like B3LYP, have been successfully used to predict ground state geometries and electronic properties. scirp.orgacs.org
Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in the 9-Methyl-1,9-dihydropyrene molecule. These calculations typically show that the dihydropyrene core is nearly planar, a key feature for its aromaticity. unirioja.es The internal methyl group introduces a slight perturbation to this planarity. Calculated bond lengths within the 14-pi electron periphery show a pattern of alternating single and double bonds, though the extent of this bond length alternation is a critical indicator of its aromatic character. unirioja.es In related dihydropyrene derivatives, DFT calculations at levels like B3LYP/6-311G** have shown excellent agreement with experimental bond lengths and angles obtained from X-ray crystallography. acs.org
The electronic structure is further elucidated by analyzing the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO gap are crucial for understanding the molecule's reactivity and its electronic absorption properties. For aromatic systems like this compound, a relatively large HOMO-LUMO gap is expected, contributing to its stability. researchgate.net
Table 1: Illustrative Calculated Ground State Properties for a Dihydropyrene System (Based on related compounds) This table presents typical data obtained from DFT calculations on dihydropyrene systems. Specific values for this compound would require dedicated computational studies.
| Parameter | Typical Calculated Value | Computational Method/Basis Set |
|---|---|---|
| C-C Peripheral Bond Length (avg. single) | ~1.45 Å | B3LYP/6-31G |
| C-C Peripheral Bond Length (avg. double) | ~1.38 Å | B3LYP/6-31G |
| HOMO Energy | -5.0 to -5.5 eV | B3LYP/6-311G |
| LUMO Energy | -1.5 to -2.0 eV | B3LYP/6-311G |
| HOMO-LUMO Gap | ~3.0 to 4.0 eV | B3LYP/6-311G** |
Excited State Calculations (e.g., TD-DFT) for Photochemical Processes
The photochromic behavior of dihydropyrene systems, involving a reversible isomerization to a cyclophanediene form, is governed by their excited-state properties. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to calculate vertical excitation energies, which correspond to the absorption of light, and to explore the potential energy surfaces of excited states. benasque.orgresearchgate.net For dihydropyrene derivatives, TD-DFT calculations, often using functionals like CAM-B3LYP, have been instrumental in rationalizing their UV-Vis absorption spectra and photochemical reactivity. benasque.orggithub.io
Calculations can predict the energies of the lowest singlet excited states (S1, S2, etc.) and their character (e.g., local excitation, charge-transfer). rsc.org The photoisomerization of dihydropyrenes is often initiated by excitation to a specific excited state. For instance, in some derivatives, excitation to the S1 state is sufficient to trigger the ring-opening reaction to the cyclophanediene isomer. benasque.org The efficiency of this photochemical process is related to the topology of the excited-state potential energy surface, including the presence of low-energy barriers and conical intersections that facilitate the conversion back to the ground state of the product. benasque.org Spin-flip TD-DFT has also been employed to provide a more accurate description of the complex electronic states involved in the photoisomerization mechanism. unirioja.es
Table 2: Illustrative Calculated Vertical Excitation Energies for a Dihydropyrene Derivative Data based on TD-DFT calculations for related photochromic dihydropyrenes. The specific excitation energies for this compound may vary.
| Excited State | Calculated Excitation Energy (eV) | Oscillator Strength | Major Orbital Contribution |
|---|---|---|---|
| S1 | ~2.0 - 2.5 | ~0.1 | HOMO -> LUMO |
| S2 | ~3.0 - 3.5 | ~0.05 | HOMO-1 -> LUMO |
| S3 | ~3.5 - 4.0 | ~0.8 | HOMO -> LUMO+1 |
Molecular Mechanics and Semi-Empirical Methods for Conformational Analysis
While DFT provides high accuracy, its computational cost can be prohibitive for exploring the vast conformational space of flexible molecules. Molecular mechanics and semi-empirical methods offer a faster alternative for conformational analysis. researchgate.net Molecular mechanics methods, such as those using the MM2 force field, model molecules as a collection of atoms held together by springs, allowing for rapid calculation of conformational energies. scielo.br These methods are particularly useful for identifying the low-energy conformers of molecules with flexible side chains or substituents.
Semi-empirical methods, which use a simplified quantum mechanical framework with parameters derived from experimental data, can also be employed for conformational analysis, offering a middle ground between the speed of molecular mechanics and the rigor of DFT.
Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, NICS Values)
Computational methods are invaluable for predicting spectroscopic properties, which aids in the interpretation of experimental data. For this compound, the most relevant parameters are NMR chemical shifts and Nucleus-Independent Chemical Shift (NICS) values, both of which are probes of aromaticity. researchgate.net
The Gauge-Invariant Atomic Orbital (GIAO) method, typically used in conjunction with DFT (e.g., GIAO-B3LYP), is a reliable approach for calculating NMR chemical shifts. nih.gov A key feature of dihydropyrenes is the pronounced upfield shift of the internal protons (and the protons of internal substituents like the methyl group) in ¹H NMR spectra. researchgate.net This shielding is a direct consequence of the diatropic ring current induced by the 14 π-electron system. Calculations can accurately reproduce these shifts, confirming the aromatic character. For the 9-methyl group, a significant upfield chemical shift would be predicted. acs.org
NICS is a computational probe for aromaticity that involves placing a "ghost" atom (with no nucleus or electrons) at a specific point, typically the center of a ring, and calculating the magnetic shielding at that point. nih.gov A negative NICS value indicates diatropic ring current and aromaticity, while a positive value indicates paratropic ring current and anti-aromaticity. researchgate.net For this compound, NICS calculations performed at the center of the 14-membered ring would be expected to yield a large negative value, quantitatively confirming its aromatic nature. unirioja.escapes.gov.br
Table 3: Illustrative Predicted ¹H NMR Chemical Shifts and NICS(0) Values for Dihydropyrene Systems These values are representative of dihydropyrene systems and serve to illustrate the expected trends for this compound.
| Parameter | Typical Calculated Value (ppm) | Significance |
|---|---|---|
| ¹H Chemical Shift (Internal CH₃) | -3.0 to -4.5 | Strongly shielded by aromatic ring current |
| ¹H Chemical Shift (Peripheral H) | 7.5 to 8.5 | Deshielded by aromatic ring current |
| NICS(0) at ring center | -15 to -25 | Indicates strong aromaticity |
Theoretical Studies on Reaction Energetics and Transition States
DFT calculations are crucial for mapping out the reaction pathways of chemical transformations, such as the thermal electrocyclic reaction between dihydropyrenes and their corresponding cyclophanedienes. capes.gov.br These studies involve locating the transition state (TS) structure, which is the highest energy point along the reaction coordinate, and calculating the activation energy barrier (Ea). scirp.org
For the thermal isomerization of cyclophanediene to dihydropyrene, which is a Woodward-Hoffmann forbidden reaction, DFT calculations have shown that the transition state possesses significant biradical character. capes.gov.br Consequently, unrestricted DFT (UDFT) methods, such as UB3LYP, are often necessary to correctly model these transition states. capes.gov.br The calculated activation barriers can be used to predict the thermal stability of the cyclophanediene isomer; a higher barrier corresponds to a longer half-life. scirp.org For this compound, theoretical studies would focus on the thermal ring-opening to its cyclophanediene valence isomer and potential subsequent sigmatropic shifts of the methyl group, which are known to occur in related systems at elevated temperatures. scirp.org
Table 4: Representative Calculated Activation Energies for Dihydropyrene Isomerizations Data compiled from studies on various dihydropyrene derivatives to illustrate typical energy barriers. Specific values for this compound are not available in the cited literature.
| Reaction | System | Calculated Activation Energy (kcal/mol) | Computational Method |
|---|---|---|---|
| Thermal CPD → DHP Electrocyclization | Dimethyl Dihydropyrene | ~29 - 32 | UB3LYP/6-31G |
| 1,5-Sigmatropic Shift | Dimethyl Dihydropyrene | > 40 | UB3LYP/6-31G |
| Hemolytic Cleavage (Decomposition) | Dimethyl Dihydropyrene | ~32 | UB3LYP/6-31+G(d) |
Valence Isomerization and Photochromic Phenomena in Dihydropyrenes
Dihydropyrene-Cyclophanediene (DHP-CPD) Photochromic System Overview
The DHP-CPD system is a prime example of a photochromic couple, where 9-Methyl-1,9-dihydropyrene represents the thermally stable, colored "closed" form. acs.orgnih.gov This closed isomer possesses a planar, aromatic 14π-electron system. Upon exposure to visible light, it undergoes a reversible electrocyclic ring-opening reaction to form the "open" isomer, a non-planar metacyclophanediene (CPD). acs.orgnih.gov The reverse reaction, the ring-closure of CPD to DHP, can be initiated by either ultraviolet (UV) light or by thermal means. nih.gov This cyclical process of opening and closing the molecular structure with different wavelengths of light forms the basis of its photochromic behavior.
The DHP-CPD system is a notable example of negative photochromism. acs.org This characteristic is defined by the thermodynamically more stable isomer being the colored species, which upon irradiation with light, transforms into a less colored or colorless metastable state. acs.orgnih.gov In this case, the deep-colored this compound (DHP) is the stable form, while the light-brown or colorless cyclophanediene (CPD) is the metastable isomer. nih.gov This is in contrast to the more common "positive" photochromism, where a colorless molecule becomes colored upon light exposure. The negative photochromism of the DHP-CPD system is attributed to the extended π-conjugated system in the DHP isomer, which is responsible for its absorption of visible light. acs.org
The conversion of the closed-ring dihydropyrene (B12800588) (DHP) to the open-ring cyclophanediene (CPD) is triggered by irradiation with visible light. nih.gov Specifically, light in the visible region of the electromagnetic spectrum provides the necessary energy to induce the electrocyclic ring-opening reaction. This process involves the cleavage of a carbon-carbon single bond within the dihydropyrene core, leading to the formation of the cyclophanediene structure. The efficiency of this photo-opening process is a key parameter in characterizing the photochromic system.
Photophysical Characterization of Dihydropyrene Photochromism
The photochromic behavior of the DHP-CPD system is underpinned by distinct changes in its photophysical properties. These changes, including shifts in absorption and emission spectra, as well as the efficiency of the photochemical reactions (quantum yields), are crucial for understanding and optimizing the performance of these molecular switches.
The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency, representing the number of molecules that undergo a specific transformation for each photon absorbed. For the DHP-CPD system, two key quantum yields are of interest: the quantum yield for the photo-opening reaction (ΦDHP→CPD) induced by visible light, and the quantum yield for the photo-closure reaction (ΦCPD→DHP) induced by UV light. These values are critical for assessing the responsiveness and energy efficiency of the photoswitch.
Table 1: Quantum Yields for the Photoisomerization of a Dihydropyrene Derivative
| Process | Wavelength (nm) | Quantum Yield (Φ) |
| Photo-opening (DHP → CPD) | 460 | 0.08 |
| Photo-closure (CPD → DHP) | 365 | 0.21 |
Note: The data presented are for a representative dihydropyrene derivative and may vary for this compound.
The reversible isomerization between the DHP and CPD forms is accompanied by significant and readily observable changes in their absorption and emission spectra. The closed DHP isomer, with its extended π-conjugation, exhibits strong absorption in the visible region of the spectrum, which is responsible for its color. In contrast, the open CPD isomer has a disrupted π-system, leading to its absorption being primarily in the UV region, rendering it colorless or lightly colored.
Upon irradiation with visible light, the characteristic absorption bands of the DHP isomer decrease, while the absorption in the UV region corresponding to the CPD isomer increases. This process can be reversed by irradiating the CPD isomer with UV light, leading to the reappearance of the visible absorption bands of the DHP form.
Similarly, the fluorescence properties of the two isomers differ. The DHP isomer is typically fluorescent, emitting light upon excitation. The CPD isomer, on the other hand, is often non-fluorescent or weakly fluorescent. This change in emission provides another handle to monitor the state of the photoswitch.
Table 2: Spectral Properties of a Dihydropyrene/Cyclophanediene System
| Isomer | Absorption λmax (nm) | Emission λmax (nm) |
| Dihydropyrene (DHP) | 475, 508 | 530, 570 |
| Cyclophanediene (CPD) | < 400 | Non-emissive |
Note: The data presented are for a representative dihydropyrene derivative and may vary for this compound.
Influence of Structural Modifications on Photochromic Properties
The photochromic properties of dihydropyrenes can be finely tuned by making targeted modifications to the core structure. These alterations influence the electronic and steric landscape of the molecule, thereby affecting the energy barriers and reaction pathways of the photo-opening and thermal-closing reactions.
Effect of Annulation on Photo-opening and Thermal Closing Kinetics
The fusion of aromatic rings, or annulation, onto the dihydropyrene framework is a powerful strategy to modulate its photochromic properties. This structural modification extends the π-conjugated system, which in turn affects the absorption spectra and the kinetics of the isomerization process.
A notable example is a benzo[e]fused dimethyldihydropyrene substituted with a pyridinium (B92312) group. This compound exhibits an all-visible-light-operated photochromic system. The annulation, in conjunction with the electron-withdrawing pyridinium substituent, facilitates efficient photoisomerization. Specifically, the photo-opening process from the closed DHP form to the open CPD form is triggered by red light (680 nm) with a quantum yield of 14.5% in aqueous solution. nih.govacs.org The reverse reaction, the photothermal ring-closing from CPD back to DHP, can be initiated with blue light (470 nm) and proceeds with a quantitative quantum yield. nih.govacs.org This high efficiency in both directions, particularly with visible light, highlights the significant impact of the benzannulation on the electronic structure and photoreactivity of the dihydropyrene core.
In another study, a naphthoyl-substituted dihydropyrene, where the internal methyl groups were replaced by isobutenyl groups, demonstrated a remarkable photo-opening quantum yield of 66% in toluene when irradiated at 551 nm. nih.gov This high quantum yield underscores the combined influence of annulation and substitution on enhancing the efficiency of the photochromic process.
Impact of Donor-Acceptor Substitution on Absorption Wavelength and Thermal Stability
The introduction of electron-donating and electron-accepting groups at different positions on the dihydropyrene skeleton provides a versatile approach to manipulate the molecule's electronic properties, thereby tuning its absorption wavelength and the thermal stability of the open-ring isomer. A general design strategy involves placing strong donor-acceptor substituents either along the long axis (2,7-positions) or the short axis (4,9-positions) of the dihydropyrene. acs.org
This substitution pattern creates a "push-pull" system that can significantly red-shift the absorption spectrum. By carefully selecting the donor and acceptor moieties, the lowest optical transition can be shifted into the near-infrared (NIR) region, beyond 900 nm. acs.org This is a significant advantage for applications in biological systems and for increasing the penetration depth of the actuating light in materials. The NIR absorption cross-section can be enhanced by as much as two orders of magnitude compared to the parent compound. acs.org
Furthermore, the nature and position of the donor-acceptor substituents have a dramatic effect on the thermal stability of the metastable cyclophanediene isomer. The thermal half-lives of these substituted dihydropyrenes can be tuned over a wide range, from milliseconds to hours, depending on the specific donor-acceptor pair and their placement on the dihydropyrene core. acs.org This tunability is crucial for designing molecular switches with a desired memory time for specific applications.
Below is a table summarizing the effects of donor-acceptor substitution on the photothermal properties of dihydropyrenes.
| Substitution Pattern | Donor/Acceptor Type | Effect on Absorption | Thermal Half-life of CPD |
| 2,7-disubstituted | Strong Donor-Acceptor | Shifted to > 900 nm (NIR) | Tunable (milliseconds to hours) |
| 4,9-disubstituted | Strong Donor-Acceptor | Shifted to > 900 nm (NIR) | Tunable (milliseconds to hours) |
Role of Steric Hindrance and Conformational Flexibility
The photoisomerization of dihydropyrene involves a significant change in molecular geometry as it transitions from the more planar, colored DHP form to the bent, colorless CPD form. Consequently, steric hindrance and conformational flexibility play crucial roles in the efficiency and kinetics of this process. Dihydropyrenes generally require a relatively small degree of conformational freedom for efficient isomerization compared to other classes of photochromic molecules. nih.gov
Theoretical studies have provided insights into how steric hindrance can be rationally engineered to control the thermal stability of the CPD isomer. Density functional theory (DFT) calculations have predicted that replacing the internal methyl groups of the dihydropyrene with nitrile groups could significantly increase the activation barrier for the thermal ring-closing reaction. This would, in turn, considerably enhance the lifetime of the CPD form.
The flexibility of the dihydropyrene structure is also a key factor. The molecule must be able to accommodate the strain of the isomerization without undergoing irreversible decomposition. The balance between rigidity, which can enhance thermal stability, and flexibility, which is necessary for the photoisomerization to occur, is a critical aspect of molecular design. While extensive experimental data on a systematic variation of steric bulk is still emerging, the principle of using steric hindrance to modulate photochromic properties is a well-established concept in the design of molecular switches.
Fatigue Resistance and Stability in Photochromic Cycles
A critical parameter for the practical application of photochromic materials is their fatigue resistance, which is the ability to withstand numerous switching cycles without significant degradation. The photoisomerization of dihydropyrene is thought to proceed through a biradical intermediate, which can be susceptible to side reactions, such as oxidation or dimerization, leading to a loss of photochromic activity. nih.govnih.gov
Strategies for Enhancing Cycling Performance (e.g., Encapsulation)
A highly effective strategy for improving the fatigue resistance of dihydropyrenes is to isolate the molecule from its environment, thereby preventing deleterious bimolecular reactions of the reactive intermediate. Encapsulation within a host molecule or a matrix is a prominent approach to achieve this.
A significant advancement in this area has been the encapsulation of a dihydropyrene molecule within a self-assembled palladium-based coordination cage. nih.govnih.govacs.org This supramolecular cage acts as a protective shell, shielding the reactive biradical intermediate from the bulk solution. While confinement within the cage does not significantly alter the rate of the photoswitching, it dramatically enhances the fatigue resistance. nih.gov In one study, free dihydropyrene in a pentane solution showed a 28% loss due to fatigue after just 10 switching cycles. In contrast, the encapsulated dihydropyrene exhibited significantly improved stability under the same conditions. acs.org
This encapsulation strategy is not limited to coordination cages. The incorporation of dihydropyrenes into polymer matrices or metal-organic frameworks (MOFs) can also provide a protective environment and enhance their cycling stability. nih.govresearchgate.netchemistryviews.org These approaches not only improve fatigue resistance but can also lead to the development of robust solid-state photochromic materials.
Another approach to enhance fatigue resistance is through chemical modification of the dihydropyrene itself. The aforementioned benzo[e]fused dimethyldihydropyrene derivative with a pyridinium substituent demonstrated high fatigue resistance even under aerobic conditions, suggesting that careful molecular design can intrinsically improve the stability of the photoswitch. nih.govacs.org
| Strategy | Mechanism | Outcome |
| Encapsulation in Coordination Cages | Isolation of the reactive biradical intermediate, preventing bimolecular decomposition pathways. | Significant improvement in the number of switching cycles with minimal degradation. |
| Incorporation in Polymer Matrices/MOFs | Provides a rigid and protective environment, reducing molecular mobility and interaction with reactive species. | Enhanced stability and development of solid-state photochromic materials. |
| Chemical Modification | Intrinsic stabilization of the molecule through tailored electronic and steric properties. | High fatigue resistance in solution, even in the presence of oxygen. |
Aromaticity Studies and Electronic Structure of Dihydropyrene Systems
Dihydropyrenes as 14π Aromatic Compounds
Dihydropyrene (B12800588) (DHP) and its derivatives are recognized as 14π aromatic compounds. tandfonline.comresearchgate.net This classification stems from their adherence to Hückel's rule for aromaticity, which predicts that planar, cyclic, and fully conjugated systems with (4n+2) π-electrons will exhibit aromatic stability. In the case of dihydropyrenes, the peripheral system of conjugated double bonds accommodates 14 π-electrons (where n=3 in the 4n+2 rule), bestowing upon them distinct aromatic characteristics. tandfonline.combdu.ac.inacs.orgfigshare.com The synthesis of these molecules, pioneered by Boekelheide and further developed by Mitchell, was initially aimed at understanding the aromaticity of such 14π systems. researchgate.net
Experimental Probes of Aromaticity
The aromatic nature of dihydropyrenes is not merely a theoretical concept but can be observed and quantified through various experimental techniques. These methods provide tangible evidence of the electronic effects arising from the cyclic delocalization of π-electrons.
¹H NMR Chemical Shifts as Ring Current Indicators
A hallmark of aromatic compounds is the presence of a diatropic ring current, a phenomenon that significantly influences the chemical shifts of protons in their vicinity in ¹H NMR spectroscopy. bdu.ac.in For dihydropyrene systems, the internal methyl groups serve as a sensitive probe for this ring current. tandfonline.comresearchgate.net These protons are located within the shielding region of the π-electron cloud, causing them to experience a strong upfield shift in their NMR signals. bdu.ac.inresearchgate.netcomporgchem.com For instance, the internal methyl protons of trans-10b,10c-dimethyldihydropyrene appear at a remarkably upfield chemical shift of approximately -4 ppm. comporgchem.com This pronounced shielding is a direct consequence of the magnetic field induced by the circulating 14π electrons and serves as a clear indicator of the compound's aromaticity. bdu.ac.inresearchgate.net Conversely, protons on the periphery of the ring experience a deshielding effect, resulting in downfield chemical shifts. bdu.ac.in
Development of Experimental Aromaticity Scales
The sensitivity of the internal methyl proton chemical shifts to the magnitude of the ring current has been ingeniously exploited to develop experimental scales of aromaticity. nih.govacs.orgcapes.gov.br By synthesizing a series of dihydropyrenes fused with different aromatic or non-aromatic rings, researchers can quantify the effect of the fused ring on the aromaticity of the dihydropyrene nucleus. capes.gov.bracs.org
| Fused System | Internal Methyl Proton Chemical Shift (δ, ppm) | Estimated Aromaticity Relative to Benzene (B151609) (%) |
| None (Parent Dihydropyrene) | ~ -4.06 | 100 |
| Benzene | ~ -1.58 | ~0 (Reference) |
| Cycloheptatriene | ~ -3.32 | ~30 |
| Tropone | ~ -3.56 | ~20 |
Data compiled from various studies and presented for illustrative purposes. comporgchem.com
Computational Probes of Aromaticity
In parallel with experimental investigations, computational methods have become indispensable for understanding the electronic structure and aromaticity of dihydropyrene systems. These theoretical approaches provide deeper insights into the magnetic and structural criteria of aromaticity.
Nucleus-Independent Chemical Shift (NICS) Analysis
Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to assess aromaticity. nih.govacs.orgmasterorganicchemistry.com It involves placing a "ghost" atom (a point with no nucleus or electrons) at the center of a ring or at various points within the molecule and calculating the magnetic shielding at that point. A negative NICS value indicates diatropic ring current and aromaticity, while a positive value suggests paratropic ring current and anti-aromaticity.
NICS calculations have been instrumental in corroborating the experimental findings for dihydropyrenes. nih.govacs.org Studies have shown a strong correlation between the calculated NICS values and the experimentally determined relative aromaticities from ¹H NMR data. nih.gov This agreement validates the use of NICS not only for identifying aromatic compounds but also for quantifying the degree of aromaticity in structurally related molecules. nih.govacs.org NICS-scan procedures, where the ghost atom is moved across the molecule, provide a detailed map of the magnetic properties and have been used to analyze changes in aromaticity upon substitution or fusion of other rings. diva-portal.org
Aromaticity Changes during Photoisomerization
Dihydropyrenes are photochromic molecules, meaning they can undergo reversible isomerization when exposed to light. tandfonline.comresearchgate.netnih.gov This process involves the conversion of the colored, aromatic dihydropyrene (DHP) to a less colored, non-aromatic cyclophanediene (CPD) upon irradiation with visible light, and the reverse reaction can be triggered by UV light or heat. researchgate.netnih.gov
Computational studies have revealed that changes in aromaticity play a crucial role in this photoisomerization process. nih.govacs.org The photochemical electrocyclization reaction from the cyclophanediene to the dihydropyrene is thought to proceed through transition states that are influenced by the aromaticity of the system in its excited state. nih.govacs.org For instance, the loss or gain of aromaticity upon photoexcitation can create or overcome energy barriers along the reaction pathway. acs.org Theoretical investigations into the photoisomerization of dihydropyrene-dehydrobenzoannulene hybrids have also been conducted to understand the interplay between aromaticity and photochemical reactivity. acs.org These studies are vital for designing novel photoswitches with improved properties. nih.gov
Relationship between Aromaticity and Structural Features
The inherent aromaticity of the dihydropyrene system is not static; it is profoundly influenced by its structural modifications. The planarity and the robust diatropic ring current of the 14π-electron periphery make it an exceptional platform for studying how aromaticity is perturbed by external electronic and steric factors. This sensitivity allows the dihydropyrene nucleus to act as a probe for quantifying the aromatic character of other fused ring systems and for analyzing the electronic effects of various substituents. researchgate.netnih.govcomporgchem.com
Effects of Annulation and Substituents on Aromaticity
The fusion of additional rings (annulation) or the attachment of substituent groups to the dihydropyrene core can significantly alter the electronic structure and, consequently, the degree of aromaticity. These effects are readily observed and quantified through experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and supported by computational calculations.
Studies have compared the effects of fusing various carbocyclic and heterocyclic rings to the dihydropyrene core. The annulation of a benzene ring serves as a benchmark for this effect. comporgchem.com Fusing systems with anti-aromatic character, such as cyclopentadienone, leads to a more significant reduction in the dihydropyrene's aromaticity, estimated to be around 80% of the effect of benzene. acs.org This demonstrates a substantial Mills-Nixon-type bond fixation effect imposed by the fused ring. acs.org Even non-aromatic fused systems can reduce the diatropicity of the dihydropyrene nucleus. acs.org
The following table summarizes the estimated reduction in aromaticity of the dihydropyrene nucleus upon annulation with different ring systems, as determined by ¹H NMR and computational studies.
| Fused Ring System | Estimated Aromaticity Relative to Benzene (%) | Reference |
| Cycloheptatriene | 30% | researchgate.net |
| Tropone | 20% | researchgate.net |
| Tropylium | 50% | researchgate.net |
| Cyclopentadienone | ~80% (of benzene's effect) | acs.org |
| Methylfulvene | 12-16% (reduction) | acs.org |
| Phenylfulvene | 22-25% (reduction) | acs.org |
This table illustrates the percentage of aromatic character or reduction in aromaticity induced by the fused ring compared to the effect of fusing a benzene ring.
Substituent Effects: Substituents influence the aromaticity of the dihydropyrene ring primarily through their electronic properties (inductive and resonance effects). Generally, the less aromatic a system is, the more pronounced the influence of a substituent on its π-electron structure. scispace.com
Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate the electron density of the 14π system. For instance, the introduction of bromine atoms, which are electron-withdrawing, can increase the strain in the planar dihydropyrene form relative to its valence isomer, thereby affecting its thermal stability. nankai.edu.cn The position of substitution is also critical. Syntheses have been developed to place substituents, such as alkyne groups, at the 2,7- and 4,9-positions, allowing for systematic studies of their impact on electronic properties and molecular conductance. lancs.ac.ukresearchgate.net
Quinoid Character in Dihydropyrene Derivatives
A particularly noteworthy electronic perturbation in dihydropyrene systems is the induction of quinoid character. This phenomenon arises when strong electron-donating (donor) and electron-accepting (acceptor) groups are placed in conjugation on the dihydropyrene ring, creating a "push-pull" system. researchgate.netnih.gov This charge polarization leads to a resonance structure with significant quinoidal characteristics, where the π-electron distribution and bond lengths are altered from a purely aromatic state. researchgate.net
The degree of quinoid character is highly dependent on the strength of the donor and acceptor groups, their relative positions on the ring, and the polarity of the solvent. dicp.ac.cn Increasing the donor strength, for example by replacing an N-methylpyrrole group with a pyrrolidine (B122466) group, significantly enhances the partial quinoid character. dicp.ac.cn This effect is also more pronounced in polar solvents, which stabilize the charge-separated quinoidal form, leading to a notable positive solvatochromism. researchgate.net
The table below presents data on the quinoid character for several donor-acceptor substituted dihydropyrenes, highlighting the influence of the substituent pair and their positions.
| Donor Group | Acceptor Group | Substitution Pattern | Quinoid Character (%) | Reference |
| Dimethylamino | Nitro | 4,9- | ~12% | nih.gov |
| N-Methylpyrrole | Dicyanovinyl | 2,7- | 5% (in n-heptane) | dicp.ac.cn |
| N-Methylpyrrole | Dicyanovinyl | 2,7- | 7% (in acetonitrile) | dicp.ac.cn |
| Pyrrolidine | Dicyanovinyl | 2,7- | 10% (in n-heptane) | dicp.ac.cn |
| Pyrrolidine | Dicyanovinyl | 4,9- | 15% (in n-heptane) | dicp.ac.cn |
This table demonstrates how the extent of quinoid character varies with the specific donor-acceptor pair, their substitution pattern on the dihydropyrene ring, and the solvent environment.
Mechanistic Investigations of Dihydropyrene Chemical Transformations
Mechanism of Valence Isomerization (DHP-CPD)
The valence isomerization between 9-Methyl-1,9-dihydropyrene and its corresponding metacyclophanediene is a photochemically driven process. mun.ca Irradiation with visible light induces the ring-opening of the DHP to the CPD form, while UV light or thermal energy can reverse the process. nih.govacs.org This reversibility is a key feature of its photochromic properties. nih.govuvic.ca
The photoisomerization of dihydropyrenes is understood to proceed primarily through singlet excited states. researchgate.netpublish.csiro.au Upon absorption of a photon, the DHP molecule is promoted to an excited singlet state (S1). researchgate.netpublish.csiro.au From this state, it can undergo a ring-opening reaction to form the cyclophanediene isomer. researchgate.net
Theoretical and experimental studies have identified several key singlet states involved in the process: a locally excited (LE) state, a zwitterionic (Z) state, and a biradical (B) state. publish.csiro.au Excitation can lead to any of these states, each providing a different pathway for reaction or decay. publish.csiro.au For instance, excitation to the biradical state is thought to efficiently lead to the CPD form via a conical intersection. publish.csiro.au While the triplet state manifold can be involved in the photochemistry of some photochromic systems, the ring opening of DHPs is predominantly a singlet-state reaction. researchgate.netpublish.csiro.au The low quantum yields often observed for the ring-opening are attributed to a low rate constant for this process from the S1 state, which competes with other decay pathways like fluorescence and internal conversion back to the DHP ground state. researchgate.net
A central question in the mechanism of DHP-CPD isomerization is whether the carbon-carbon bond cleavage (ring-opening) and formation (ring-closing) are concerted or stepwise processes. nih.govnih.gov A concerted reaction involves the simultaneous breaking and forming of bonds in a single transition state. quora.com In contrast, a stepwise mechanism involves the formation of one or more intermediates. quora.com
For the thermal, orbitally forbidden electrocyclic reaction between cyclophanedienes and dihydropyrenes, computational studies using density functional theory (DFT) have been crucial. acs.org These studies indicate that the transition states for these reactions possess significant biradical character. acs.orgresearchgate.net The conversion between DHP and CPD is thought to proceed through a biradical intermediate, and bimolecular events involving this unstable species can lead to decomposition and reduced cycling performance. nih.govacs.org The presence of this intermediate suggests a stepwise pathway for the isomerization. nih.govacs.orgresearchgate.net However, some pericyclic reactions can be considered concerted even if they proceed through a transition state with significant biradical character, blurring the lines between a purely concerted and a purely stepwise mechanism. nih.gov
The efficiency and kinetics of the DHP-CPD isomerization are governed by the potential energy surfaces of the ground and excited states and the activation barriers between the isomers. researchgate.netmdpi.com Computational studies, particularly DFT calculations, have been instrumental in mapping these surfaces and predicting activation energies. acs.orgresearchgate.netresearchgate.net
The activation barrier for the thermally allowed electrocyclic ring closure of syn-cyclophanediene to dihydropyrene (B12800588) has been calculated to be significantly lower (e.g., 6.23 kcal mol⁻¹) than that of a simple acyclic model like 1,3,5-hexatriene (B1211904) (29 kcal mol⁻¹). researchgate.net This highlights the influence of the cyclophane structure on the reaction energetics. For the thermally forbidden reaction of anti-cyclophanediene, the activation barriers are much higher. researchgate.net Substituents on the dihydropyrene scaffold play a critical role in modulating these barriers. For example, replacing the internal methyl groups with electron-withdrawing nitrile groups is predicted to significantly raise the activation barrier for the thermal CPD to DHP conversion, thereby increasing the thermal stability and lifetime of the CPD isomer. acs.org
| Reaction / Compound | Method | Calculated Activation Barrier (kcal/mol) | Reference |
| syn-Cyclophanediene to Dihydropyrene | DFT (B3LYP/6-31+G(d)) | 6.23 | researchgate.net |
| Decomposition of syn-Dimethyldihydropyrene (radical pathway) | DFT | 30.18 | researchgate.netresearchgate.net |
| Decomposition of anti-Dimethyldihydropyrene (radical pathway) | DFT | 32.10 | researchgate.netresearchgate.net |
| Thermal Return of CPD 14 to DHP 13 | Experimental | 25.8 | nankai.edu.cn |
Thermal Reactions and Decomposition Pathways
Beyond the desired photochemical isomerization, this compound and its isomers can undergo various thermal reactions, including the reverse isomerization and decomposition, which can affect their performance as photoswitches. nih.govresearchgate.net
The cyclophanediene isomer can thermally revert to the more stable dihydropyrene form in the dark. nih.govacs.org This thermal back-reaction is a crucial parameter for T-type photochromes, determining the lifetime of the metastable state. uvic.carsc.org The kinetics of this ring-closing reaction are typically first-order. nih.govacs.org The rate of this thermal return is highly dependent on the substitution pattern of the molecule and the resulting strain energies. nankai.edu.cn For instance, introducing steric strain in the DHP form relative to the CPD form can slow down the thermal return reaction, increasing the half-life of the CPD isomer. nankai.edu.cn Encapsulation of the photoswitch within a coordination cage has been shown to have minimal effect on the rate of this intrinsic thermal back-isomerization. nih.govacs.org
| System | Solvent | Temperature (°C) | Kinetic Constant (s⁻¹) | Half-life | Reference |
| CPD⊂1 to DHP⊂1 | Water | 20 | 2.0 x 10⁻⁶ | ~96 hours | nih.govacs.org |
| Free CPD to DHP | Acetonitrile | 20 | 2.3 x 10⁻⁶ | ~84 hours | nih.govacs.org |
| CPD 14 to DHP 13 | Not Specified | 46 | Not Specified | 9.50 hours | nankai.edu.cn |
At elevated temperatures, dihydropyrenes can undergo decomposition through various pathways, including sigmatropic rearrangements and hemolytic cleavage. researchgate.netresearchgate.net A sigmatropic rearrangement is a pericyclic reaction where a sigma bond migrates across a conjugated pi-system. fiveable.mestereoelectronics.orgwikipedia.org
In anti-dihydropyrenes with certain internal functional groups like cyano (CN), a cascade of researchgate.netresearchgate.net-sigmatropic shifts is a plausible decomposition pathway, which can occur at relatively mild temperatures (e.g., 50°C for dicyano derivatives) and ultimately leads to the formation of substituted pyrenes. researchgate.netcapes.gov.br In contrast, for dihydropyrenes with internal methyl groups, such as this compound, hemolytic cleavage of the internal groups to form radicals is the more likely decomposition route. researchgate.netresearchgate.net This process requires significantly higher temperatures (190-200°C). researchgate.netcapes.gov.br The planarity of the syn-dihydropyrene scaffold is thought to disfavor sigmatropic shifts. researchgate.net The specific decomposition pathway is thus highly dependent on both the stereochemistry (syn or anti) and the nature of the substituents on the dihydropyrene core. researchgate.netresearchgate.net
Influence of Substituents on Thermal Stability
The thermal stability of dihydropyrenes (DHPs) and their corresponding open-ring isomers, cyclophanediene (CPD), is a critical factor in their application as molecular switches. The substitution pattern on the dihydropyrene core plays a significant role in modulating this stability. While specific data for this compound is not extensively documented in dedicated studies, the influence of methyl groups can be inferred from research on closely related dimethyl-dihydropyrene derivatives.
Theoretical studies using first-principles calculations on dimethyldihydropyrene/cyclophanediene isomers have been conducted to understand their thermal isomerization pathways. The calculated energy barrier for the thermal back-isomerization from the cyclophanediene (CPD) form to the more stable dihydropyrene (DHP) form is approximately 23.2 kcal/mol. acs.org This relatively high barrier is indicative of the thermal stability of the open form at room temperature.
The environment surrounding the dihydropyrene molecule also impacts its thermal characteristics. For instance, incorporating dimethyldihydropyrene systems into polymer matrices has been shown to enhance the thermal stability of the open CPD form due to the rigidity of the polymer. rsc.org Furthermore, the fusion of additional aromatic rings to the dihydropyrene skeleton is another strategy to improve thermal stability. rsc.org
The nature of the substituent itself has a profound effect. For example, replacing the internal methyl groups with cyano groups has been shown to significantly increase the thermal stability of the CPD isomer. acs.org Conversely, the introduction of a naphthoyl functional group at the 2-position of a dimethyldihydropyrene has been observed to dramatically increase the rate of the thermal closing reaction from the CPD to the DHP form. canada.ca This highlights the delicate balance of steric and electronic effects that substituents impart on the thermal behavior of the dihydropyrene system.
Table 1: Calculated Energy Barrier for Thermal Isomerization of a Dimethyldihydropyrene Derivative
| Isomerization Pathway | Calculated Energy Barrier (kcal/mol) |
| Cyclophanediene (CPD) to Dihydropyrene (DHP) | 23.2 acs.org |
Note: The data presented is for a generic dimethyldihydropyrene system as a proxy for this compound.
Electrochemical Reaction Mechanisms
The redox properties of dihydropyrenes are of great interest as they offer an alternative, non-photonic method for triggering the switching between the closed (DHP) and open (CPD) forms. The electrochemical mechanisms are intricately linked to the molecular structure and the nature of the substituents.
Redox Behavior and Oxidation Potentials
The electrochemical behavior of dihydropyrene derivatives has been investigated using techniques such as cyclic voltammetry. These studies reveal that the oxidation and reduction potentials are sensitive to the substitution pattern on the aromatic core.
For a series of 2,7- and 4,9-dialkynyldihydropyrenes, the redox process corresponding to the DHP/DHP⁺ couple is observed at approximately +300 mV (versus the Ferrocene/Ferrocenium⁺ couple). lancs.ac.uk In another study involving a benzo[e]-fused dimethyldihydropyrene substituted with a pyridinium (B92312) group, the cyclic voltammogram of the closed DHP form shows distinct redox waves. nih.govacs.org
Table 2: Representative Oxidation Potentials of Substituted Dihydropyrene Derivatives
| Compound | Redox Process | Oxidation Potential (mV vs. Fc/Fc⁺) |
| 2,7- and 4,9-dialkynyldihydropyrenes | DHP/DHP⁺ | ~+300 lancs.ac.uk |
Note: This data is for related substituted dihydropyrene systems and serves as an illustrative example.
Electrochemically Triggered Switching
The isomerization between the dihydropyrene (DHP) and cyclophanediene (CPD) forms can be triggered by electrochemical stimuli. Oxidation of the DHP form can lead to the opening of the central C-C bond to form the CPD isomer. Conversely, the reduction of the CPD form can induce the ring-closing reaction to regenerate the DHP. researchgate.net
For instance, in the case of a benzo[e]-fused dimethyldihydropyrene derivative, repeated cyclic voltammetry scans demonstrate the conversion of the open CPD isomer back to the closed DHP form upon electrochemical reduction. nih.govacs.org This reversible electrochemical switching is a hallmark of these molecular systems. The efficiency and reversibility of this process are dependent on the specific substituents and the electrochemical conditions.
Spectroelectrochemical Studies
Spectroelectrochemistry is a powerful technique used to study the changes in the electronic absorption spectra of a molecule as its oxidation state is varied electrochemically. This method provides direct evidence for the transformation between the DHP and CPD isomers during redox processes.
Spectroelectrochemical experiments on 2,7- and 4,9-dialkynyldihydropyrenes have shown that upon increasing the applied potential, the characteristic absorption bands of the DHP form decrease while new bands corresponding to the CPD form appear, signifying an electrochemical ring-opening reaction. lancs.ac.uk Similarly, for a benzo[e]-fused dimethyldihydropyrene derivative, spectroelectrochemistry has been used to monitor the in-situ evolution of the UV/vis spectra during the electrochemical conversion between the open and closed forms. nih.govacs.org These studies provide a detailed picture of the electronic structure changes that accompany the electrochemical switching.
Advanced Applications and Functionalization Strategies of Dihydropyrene Systems
Dihydropyrenes in Molecular Switching Devices and Materials
The distinct physical and chemical properties of the two isomeric states of dihydropyrene (B12800588) systems, such as their differing absorption spectra, geometric structures, and oxidation-reduction potentials, make them excellent candidates for molecular switches. iccs-meeting.orglancs.ac.uk The ability to reversibly control these properties with light is fundamental to their use in optoelectronic devices and data storage. acs.org
Dihydropyrene derivatives are a class of photochromic compounds actively investigated for their potential in optical switching and high-density data storage. iccs-meeting.org The principle lies in the light-induced transformation between the thermally stable, colored DHP isomer and its colorless CPD counterpart. nih.goviccs-meeting.org For data storage applications, a critical requirement is the thermal stability of both states; specifically, the reverse transformation from the "off" state (CPD) back to the "on" state (DHP) must be extremely slow in the absence of a stimulus to prevent data loss. iccs-meeting.orgresearchgate.net
The transition from the open-ring (CPD) to the closed-ring (DHP) isomer is a form of photocyclization. iccs-meeting.org The thermal stability of the open-ring isomer is paramount for practical applications. Theoretical studies using Density Functional Theory (DFT) are often employed to predict the kinetics of this cycloreversion, helping to design molecules with high activation barriers for the thermal back-reaction, thus ensuring the longevity of the stored information. iccs-meeting.orgresearchgate.net
To move beyond simple binary (on/off) switching, researchers have developed multi-state switches by linking two or more dihydropyrene units through conjugated spacers. capes.gov.brnankai.edu.cnresearchgate.net This molecular architecture creates systems capable of existing in multiple, distinct states. For instance, a system with two DHP units can exist in three different states: closed-closed, closed-open, and open-open. nankai.edu.cn Each of these states possesses a unique length of the contiguous π-electron system, resulting in different electronic and optical properties that can be addressed and read out. nankai.edu.cn This approach significantly expands the information storage capacity and functional complexity of a single molecule.
A significant advancement in dihydropyrene chemistry is the development of switches that operate using low-energy near-infrared (NIR) light. mdpi.comdntb.gov.ua This is particularly important for applications in biological systems, where NIR light offers deeper tissue penetration and reduced phototoxicity compared to UV or high-energy visible light. nih.gov
The responsiveness to longer wavelengths is typically achieved by modifying the electronic structure of the DHP core, for instance, by introducing electron donor and acceptor groups. researchgate.net This creates a "push-pull" system that lowers the energy of the electronic transitions. One notable example is a benzo[e]-fused dimethyldihydropyrene functionalized with a methyl-pyridinium group, which can be isomerized from its closed to open form with red light (λ = 680 nm) with a high quantum yield. acs.orgmdpi.com Another system, featuring a bipyridine unit connected to the DHP core via a pyridinium (B92312) bridge, can be switched with red light at wavelengths greater than 630 nm. researchgate.net
| DHP Derivative | Switching Wavelength (DHP → CPD) | Switching Wavelength (CPD → DHP) | Solvent/Environment | Quantum Yield (Φc–o) | Reference |
| Pyridinium-substituted DHP (DHPPy⁺) | 660 nm | - | CH₃CN | 9.3% | acs.org |
| Benzo[e]-fused DHP with methyl-pyridinium | 680 nm | 470 nm | Water | 14.5% | acs.orgmdpi.com |
| DHP-bipyridine via pyridinium bridge | >630 nm | 460 nm | - | - | researchgate.net |
| Dimethyldihydropyrene-appended metal complex (with pyridinium bridge) | 690 nm (red light) | 460 nm (blue light) | - | 8.0% | mdpi.comresearchgate.net |
This table summarizes the performance of select dihydropyrene-based switches responsive to visible and near-infrared light.
Integration into Supramolecular Assemblies and Coordination Cages
Integrating dihydropyrene photoswitches into larger, organized structures like supramolecular assemblies and coordination cages opens up new avenues for controlling their function and enhancing their properties. rsc.org Such scaffolds can impose structural order and create unique microenvironments that influence the switching behavior. rsc.orgnih.gov
A primary challenge with dihydropyrene switches is their susceptibility to fatigue, or degradation over multiple switching cycles. acs.orgnih.gov This fatigue is largely attributed to the high reactivity of the biradical intermediate that is thought to form during the photochemical ring-opening from DHP to CPD. acs.orgnih.govresearchgate.net This unstable intermediate can engage in bimolecular reactions, leading to irreversible decomposition. nih.gov
A powerful strategy to mitigate this is the encapsulation of the DHP molecule within the cavity of a coordination cage. acs.orgnih.govresearchgate.net Researchers have demonstrated that confining DHP within a self-assembled Pd(II)₆L₄ cage dramatically improves its stability. researchgate.net The cage acts as a molecular container, isolating the reactive intermediate and preventing intermolecular decomposition pathways. acs.orgresearchgate.net This confinement leads to a significant increase in the yield of each isomerization step and vastly improves the fatigue resistance of the system. acs.orgnih.gov
| System | Environment | Number of Cycles | Degradation | Reference |
| Free Dihydropyrene (DHP) | Pentane | 10 | 28% | nih.gov |
| Dihydropyrene in cage (DHP⊂1) | Water | 10 | Negligible | nih.gov |
This table illustrates the enhanced fatigue resistance of dihydropyrene (DHP) when encapsulated within a coordination cage (1) compared to its free form in solution.
The fusion of dihydropyrene photoswitches with organometallic fragments creates hybrid molecules with enhanced and novel functionalities. rsc.org The metal center can profoundly influence the electronic and photophysical properties of the DHP unit. rsc.org
For example, mono- and bimetallic half-sandwich ruthenium and iron complexes have been synthesized with alkynyl-functionalized dihydropyrenes. rsc.org The introduction of these metal-alkynyl moieties provides access to additional, reversible redox and protonation states that are not present in the parent organic photoswitch. rsc.org This allows for multi-modal addressability, where the state of the switch can be controlled not only by light but also by electrochemical potential or pH changes. rsc.orgresearchgate.net Such organometallic photoswitches are considered promising components for the construction of advanced molecular electronic devices. rsc.org
Dihydropyrenes as Probes in Chemical Research
Dihydropyrene systems, particularly substituted variants of 1,9-dihydropyrene (B15477217), have emerged as versatile tools in fundamental chemical research. Their unique structural and electronic properties, which can be reversibly altered by external stimuli, make them excellent candidates for probing complex chemical phenomena such as aromaticity and solvent effects.
Aromaticity Probes
The 15,16-dimethyldihydropyrene system serves as an exceptional probe for quantifying aromaticity. researchgate.net The internal methyl groups of this bridged acs.organnulene are situated directly in the π-electron cloud, making their ¹H NMR chemical shifts highly sensitive to the magnitude of the aromatic ring current. researchgate.net A strong diatropic ring current, characteristic of aromatic systems, induces a significant upfield shift in the resonance of these methyl protons. comporgchem.com
When another cyclic system is fused to the dihydropyrene core, the aromaticity of the dihydropyrene nucleus is perturbed. This perturbation is reflected in a downfield shift of the internal methyl proton signals compared to the parent dihydropyrene. By comparing the chemical shift difference upon fusion of a test ring to the difference observed upon fusion of a well-established aromatic ring like benzene (B151609), a quantitative measure of the test ring's aromaticity relative to benzene can be established. comporgchem.com
For instance, the internal methyl groups of 2,7-di-tert-butyl-trans-10b,10c-dimethyldihydropyrene (a common parent system for these studies) resonate at approximately -4.06 ppm. comporgchem.com Annelation of a benzene ring causes a downfield shift to -1.58 ppm. comporgchem.com This difference of 2.48 ppm is taken as the benchmark for 100% aromaticity (that of benzene). comporgchem.com
Researchers have utilized this method to estimate the aromatic character of various five-membered heterocycles and other cyclic compounds. The degree of bond fixation in the dihydropyrene nucleus, caused by the fusion of the heterocycle, is measured by the changes in both ¹H NMR chemical shifts and bond lengths. researchgate.net
Table 1: Experimental and Calculated Aromaticity of Fused Rings Using the Dihydropyrene Probe
| Fused Ring System | Internal Methyl ¹H NMR Chemical Shift (δ, ppm) | Aromaticity vs. Benzene (NMR Method) | Aromaticity vs. Benzene (NICS Method) | Reference |
| Cycloheptatriene | -3.32 | 30% | 33% | comporgchem.com |
| Tropone | -3.56 | 20% | 24% | comporgchem.com |
| Fulvene | - | ~12-16% | - | acs.org |
| Phenylfulvene | - | ~22-25% | - | acs.org |
| Cyclopentadienone | - | 80% (antiaromatic effect) | - | acs.org |
| Pyrazole | - | ~80-85% | - | researchgate.net |
| Triazole | - | ~80-85% | - | researchgate.net |
| Thiazole | - | ~34-42% | - | researchgate.net |
| Oxazole | - | ~34-42% | - | researchgate.net |
Note: The chemical shifts and aromaticity percentages are derived from studies on various substituted dihydropyrene systems and serve as a relative comparison.
This methodology provides a powerful experimental tool that, when combined with computational methods like Nucleus-Independent Chemical Shift (NICS) calculations, offers deep insights into the subtle nature of aromaticity. comporgchem.comresearchgate.net
Probes for Solvatochromism Studies
While 9-methyl-1,9-dihydropyrene itself is not a primary example, specifically designed derivatives of dihydropyrene serve as effective probes for solvatochromism. Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This effect arises from differential solvation of the ground and excited electronic states of the molecule.
A notable example is a dihydropyrene derivative featuring strong electron-donating (dimethylamino) and electron-accepting (nitro) groups, creating a "push-pull" system. researchgate.net In such molecules, the electronic charge distribution is significantly different in the ground state compared to the excited state. Polar solvents can stabilize the more polar state to a greater extent, leading to a shift in the absorption or emission spectra. The solvatochromism observed in these push-pull dihydropyrene derivatives demonstrates that they possess a partially quinoid character, estimated to be around 12%. researchgate.net The investigation of such compounds in various solvents provides valuable data on their electronic structure and interactions with the surrounding medium. researchgate.net
Dihydropyrenes in Molecular Electronics and Conductivity Control
The photochromic nature of the dihydropyrene system, which allows for reversible switching between two distinct isomers with different electronic properties, makes it a prime candidate for applications in molecular electronics, particularly in the development of molecular switches and materials with controllable conductivity. nih.gov
Control of Electrical Conductivity through Photoisomerization
The fundamental principle behind conductivity control lies in the photoisomerization of a dihydropyrene (DHP) to a cyclophanediene (CPD). acs.orgnih.gov The DHP form is a deeply colored, planar, and highly conjugated acs.organnulene system. researchgate.net Upon irradiation with visible light, it undergoes a 6π-electrocyclization to form the CPD isomer. researchgate.net The CPD form is typically colorless or light brown, non-planar, and has a significantly interrupted π-conjugation pathway. nih.govnih.gov This isomerization can be reversed either thermally or by irradiation with UV light. acs.orgnih.gov
Table 2: Properties of Dihydropyrene (DHP) and Cyclophanediene (CPD) Isomers
| Property | Dihydropyrene (DHP) | Cyclophanediene (CPD) | Reference |
| Conjugation | Extended π-system ( acs.organnulene) | Interrupted π-system | researchgate.netnih.gov |
| Geometry | Planar | Non-planar | researchgate.netnih.gov |
| Color | Deeply colored (e.g., green, purple) | Colorless or light brown | acs.orgnih.gov |
| Conductivity | Higher ("ON" state) | Lower ("OFF" state) | nih.gov |
| Switching Trigger (DHP → CPD) | Visible light | - | acs.orgnih.gov |
| Switching Trigger (CPD → DHP) | UV light or heat | - | acs.orgnih.gov |
This reversible transformation between a more conductive (DHP, "ON" state) and a less conductive (CPD, "OFF" state) isomer forms the basis of a molecular switch. nih.gov By embedding these molecules into molecular junctions, the electrical conductance of the junction can be modulated by light. The significant change in π-conjugation and molecular geometry upon isomerization leads to a substantial change in the ability of the molecule to transport charge between two electrodes. This photoswitching of conductivity has been demonstrated in single-molecule junctions, showcasing the potential for creating light-addressable molecular electronic components. nih.gov
Charge Transport Studies
The charge transport properties of dihydropyrene derivatives have been investigated at the single-molecule level using techniques like scanning tunneling microscope (STM) break junctions. lancs.ac.uk These studies aim to understand how the molecular structure, substitution pattern, and isomeric state influence the flow of current through the molecule.
Research on 2,7- and 4,9-dialkynyl-substituted dihydropyrenes has shown that all derivatives with appropriate surface-anchoring groups can form stable molecular junctions. lancs.ac.ukresearchgate.net The conductance of these junctions is dependent on the substitution pattern of the dihydropyrene core. lancs.ac.uk Furthermore, these studies, supported by density functional theory (DFT) calculations, have demonstrated that the switching between the DHP and CPD forms can also be induced electrochemically, providing another avenue for controlling the state of the molecular switch. lancs.ac.uk
These charge transport studies are crucial for the rational design of functional molecular electronic devices. By correlating the molecular structure with conductance, researchers can fine-tune the properties of dihydropyrene-based switches for specific applications, paving the way for the development of advanced memory elements and logic gates at the molecular scale. lancs.ac.uk
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
